1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed using a condensation reaction, while the piperidine ring could be formed using a cyclization reaction. The methoxyphenyl group could be introduced using a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiazole and piperidine rings will introduce elements of cyclic structure, while the methoxyphenyl group will add additional complexity. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo will depend on the specific functional groups present in the molecule. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the piperidine ring might undergo reactions at the nitrogen atom or the adjacent carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the thiazole and piperidine rings might make the compound relatively stable, while the methoxyphenyl group might increase its solubility in organic solvents .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it might pose a risk of chemical burns or fire. If it is intended to be used as a drug, it might have potential side effects or toxicities that would need to be evaluated through preclinical and clinical testing .
Future Directions
Properties
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3OS/c1-18(2)22-17-28-23(24-22)16-25(3)15-20-10-13-26(14-11-20)12-9-19-5-7-21(27-4)8-6-19/h5-8,17-18,20H,9-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVKQACHQFANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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